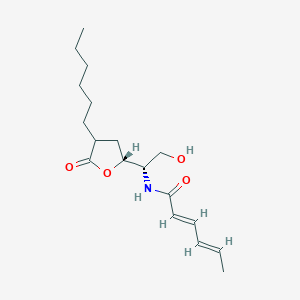

Sphingolactone-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29NO4 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2E,4E)-N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1 |

InChI Key |

OCXQUITYSDKHLR-CMJZMVGCSA-N |

Isomeric SMILES |

CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)/C=C/C=C/C |

Canonical SMILES |

CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Sphingolactone-24: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of Action of the Selective nSMase Inhibitor, Sphingolactone-24

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting sphingolipid signaling pathways.

Core Mechanism: Irreversible Inhibition of Neutral Sphingomyelinase

This compound exerts its biological effects through the direct and irreversible inhibition of neutral sphingomyelinase (nSMase). This enzyme plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine. By blocking nSMase activity, this compound effectively attenuates the downstream signaling cascades initiated by ceramide production.

The primary research underpinning our understanding of this compound's mechanism of action comes from a seminal study by Lin WC, et al. (2011), published in the Journal of Pharmacology and Experimental Therapeutics. This work demonstrated that this compound is a potent inhibitor of nSMase in the context of lipopolysaccharide (LPS)-induced inflammatory responses in neutrophils.[1][2][3][4]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the experimental use of this compound in cellular and in vivo models as described in the literature.

| Parameter | Value | Cell/Animal Model | Experimental Condition | Reference |

| Concentration for in vitro inhibition | 50 µM | Human Neutrophils | 30-minute pre-treatment before LPS stimulation | [1] |

| In vivo dosage | 1 mg/kg | C3H/HeN mice | Intraperitoneal injection 3 and 9 hours after LPS instillation | [1] |

Signaling Pathway of this compound in LPS-Stimulated Neutrophils

This compound has been shown to modulate the lipopolysaccharide (LPS)-induced signaling pathway in neutrophils, ultimately impacting apoptosis. The established sequence of events is as follows:

-

LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, activates neutrophils.

-

nSMase Activation: This activation leads to an increase in the activity of neutral sphingomyelinase (nSMase).

-

This compound Inhibition: this compound selectively and irreversibly inhibits nSMase, preventing the subsequent hydrolysis of sphingomyelin.

-

Downstream Kinase Inhibition: The inhibition of nSMase by this compound leads to a reduction in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4]

-

Apoptosis Regulation: The p38 MAPK pathway is implicated in the inhibition of neutrophil apoptosis. By preventing p38 MAPK phosphorylation, this compound antagonizes the anti-apoptotic effect of LPS, thereby promoting normal neutrophil apoptosis.[1][2][3][4]

The following diagram illustrates this signaling cascade:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, based on the work of Lin WC, et al. (2011).

Neutrophil Isolation and Culture

-

Source: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Isolation Technique: Neutrophils are purified by dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis to remove erythrocytes.

-

Purity: The purity of isolated neutrophils should be greater than 95% as determined by Wright-Giemsa staining.

-

Culture Conditions: Isolated neutrophils are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

Inhibition of Neutrophil Apoptosis Assay

-

Cell Treatment: Neutrophils are pre-incubated with this compound (50 µM) for 30 minutes.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS).

-

Apoptosis Analysis: After the incubation period, apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Annexin V-positive, PI-negative cells are considered apoptotic.

The workflow for this experiment is depicted below:

Western Blot Analysis for p38 MAPK Phosphorylation

-

Cell Lysis: Following treatment with this compound and/or LPS, neutrophils are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in a Model of Acute Lung Injury

The therapeutic potential of this compound has been demonstrated in a murine model of LPS-induced acute lung injury (ALI). Administration of this compound (1 mg/kg, i.p.) at 3 and 9 hours after LPS challenge resulted in a significant reduction in the severity of ALI and an increased survival rate in mice.[1] This finding underscores the potential of nSMase inhibition as a therapeutic strategy for inflammatory conditions characterized by excessive neutrophil infiltration and delayed apoptosis.

Conclusion

This compound is a potent and specific tool for studying the role of neutral sphingomyelinase in cellular signaling. Its mechanism of action, centered on the irreversible inhibition of nSMase, leads to the modulation of the p38 MAPK pathway and the promotion of neutrophil apoptosis. These cellular effects translate to significant in vivo efficacy in a preclinical model of acute lung injury, highlighting the promise of this compound and similar molecules for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the therapeutic window and potential off-target effects of this compound.

References

Sphingolactone-24: A Selective and Irreversible Inhibitor of Neutral Sphingomyelinase for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingolactone-24 (SL-24) is a potent, selective, and irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in the sphingolipid signaling pathway. By catalyzing the hydrolysis of sphingomyelin to ceramide, nSMase plays a critical role in various cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of nSMase activity has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of nSMase inhibition.

Introduction to Neutral Sphingomyelinase (nSMase)

Neutral sphingomyelinases (nSMases) are a family of Mg2+-dependent enzymes that catalyze the hydrolysis of sphingomyelin into the bioactive lipid second messenger, ceramide, and phosphocholine.[1] There are several isoforms of nSMase, with nSMase2 being the most extensively studied. nSMase activation can be triggered by a variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), oxidative stress, and growth factors.[1][2] The resulting increase in ceramide levels initiates signaling cascades that regulate a wide range of cellular responses, from apoptosis and cell cycle arrest to inflammation and senescence.[1][3] Given its central role in these fundamental biological processes, aberrant nSMase activity has been linked to several pathological conditions, including acute lung injury, neurodegenerative diseases, and cancer.[4][5]

This compound: A Selective nSMase Inhibitor

Mechanism of Action

This compound acts as a mechanism-based inactivator of nSMase. It is presumed to bind to the active site of the enzyme, mimicking the natural substrate, sphingomyelin. Following binding, a reactive group within the SL-24 molecule is thought to form a covalent bond with a critical amino acid residue in the enzyme's active site, leading to its irreversible inactivation. This targeted and irreversible mode of action contributes to its potency and selectivity.

Biological Effects

The primary biological effect of this compound is the attenuation of cellular processes driven by nSMase-generated ceramide. Key reported effects include:

-

Inhibition of Neutrophil Apoptosis: In a model of acute lung injury (ALI), lipopolysaccharide (LPS) was shown to delay neutrophil apoptosis, a process that contributes to the persistence of inflammation. This compound was found to block this LPS-induced delay in neutrophil apoptosis.

-

Reduction of Pro-inflammatory Signaling: this compound has been demonstrated to inhibit the LPS-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key signaling molecule in the inflammatory response.[4]

-

Amelioration of Acute Lung Injury: In a murine model of LPS-induced ALI, treatment with this compound reduced the severity of lung injury and improved survival rates.[4]

Quantitative Data

While specific IC50 values for this compound are not widely reported in the public domain, the effective concentrations used in published studies provide an indication of its potency.

| Parameter | Value | Assay System | Reference |

| In Vitro Concentration | 50 µM | Inhibition of LPS-induced p38 MAPK phosphorylation in human neutrophils | [4] |

| In Vivo Dosage | 1 mg/kg (i.p.) | Reduction of LPS-induced acute lung injury in mice | [4] |

Signaling Pathways

The signaling pathway involving nSMase is complex and branches into several downstream cascades. This compound, by inhibiting nSMase, effectively blocks the initial step of this pathway.

Caption: nSMase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound could not be identified through extensive literature searches. It is likely a proprietary compound or its synthesis is described in specialized chemical literature not accessible through general searches. Researchers interested in obtaining this compound should consider commercial suppliers of biochemical reagents.

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol describes a common method to measure nSMase activity in cell lysates or tissue homogenates.

Materials:

-

nSMase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% Triton X-100)

-

Sphingomyelin substrate (e.g., [N-methyl-14C]-sphingomyelin)

-

Cell or tissue homogenates

-

This compound or other inhibitors

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, add 20-50 µg of protein extract.

-

Add this compound at the desired concentrations and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the sphingomyelin substrate to a final concentration of 0.2 µCi/reaction.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and unhydrolyzed substrate.

-

Transfer the supernatant containing the radiolabeled phosphocholine to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the nSMase activity as the amount of phosphocholine released per unit of protein per unit of time.

Caption: Experimental workflow for the nSMase activity assay.

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes a standard method for inducing ALI in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

8-10 week old C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice using an appropriate method.

-

Non-surgically intubate the trachea or perform a small incision to expose the trachea.

-

Administer LPS (typically 1-5 mg/kg) dissolved in sterile PBS via intratracheal instillation in a small volume (e.g., 50 µL).

-

Administer this compound (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection at specified time points before or after LPS administration.

-

Monitor the mice for signs of respiratory distress and survival over a period of 24-72 hours.

-

At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for further analysis (e.g., cell counts, cytokine levels, histology).

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in cell lysates.

Materials:

-

Cell lysates from control and treated cells (e.g., neutrophils stimulated with LPS with or without this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

Conclusion

This compound is a valuable research tool for investigating the role of neutral sphingomyelinase in health and disease. Its selectivity and irreversible mechanism of action make it a potent inhibitor for dissecting the complexities of the sphingolipid signaling pathway. The demonstrated efficacy of this compound in a preclinical model of acute lung injury highlights the therapeutic potential of nSMase inhibition. Further research is warranted to fully elucidate the pharmacological properties of this compound and to explore its potential application in other nSMase-driven pathologies. This technical guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 4. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Sphingolipid metabolism [reactome.org]

- 6. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Discovery and Synthesis of Novel Spirolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirolactones are a class of compounds characterized by a lactone ring attached to another ring system at a single, shared carbon atom, creating a spirocyclic center. This structural motif imparts a rigid three-dimensional conformation that can lead to high-affinity and selective interactions with biological targets. Natural and synthetic spirolactones have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel spirolactone derivatives, with a focus on their potential as therapeutic agents.

Discovery of Novel Spirolactone Derivatives

The discovery of new spirolactone derivatives often stems from the modification of existing natural products or through synthetic approaches aimed at creating novel scaffolds. A notable example is the synthesis of derivatives of (±)-spongiolactone, which has led to the discovery of a regio- and stereoisomeric derivative with enhanced antiproliferative activity against leukemia (K562) cell lines.[5] Another avenue of discovery is the microbial transformation of existing drugs, such as spironolactone, to generate hydroxylated derivatives with potentially improved biological activity.[2][6]

Synthesis of Novel Spirolactone Derivatives

The synthesis of complex spirolactone frameworks often requires multi-step strategies. A common approach involves the diastereoselective nucleophile-catalyzed aldol lactonization (NCAL) to install the β-lactone pharmacophore.[5] For instance, an eleven-step synthesis of (±)-spongiolactone has been reported starting from 1,3-cyclohexanedione.[5]

General Experimental Protocol for Spirolactone Synthesis

The following is a generalized protocol for the synthesis of a spirolactone derivative, based on common synthetic strategies. Specific reaction conditions and reagents will vary depending on the target molecule.

Step 1: Synthesis of a Ketoacid Intermediate This step typically involves the construction of a key intermediate containing both a ketone and a carboxylic acid functionality necessary for the subsequent lactonization.

Step 2: Nucleophile-Catalyzed Aldol Lactonization (NCAL) The ketoacid intermediate is subjected to an NCAL reaction to form the characteristic β-lactone ring. This reaction is often catalyzed by a suitable nucleophile and proceeds via a diastereoselective aldol addition followed by intramolecular lactonization.

Step 3: Stereoselective Addition To introduce further complexity and control stereochemistry, a stereoselective addition of a nucleophile, such as an organozinc reagent, to a ketone can be employed to install vicinal stereocenters.[5]

Step 4: Purification and Characterization The final spirolactone derivative is purified using chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (e.g., NMR, IR, and mass spectrometry) to confirm its structure and purity.

Biological Activity and Data Presentation

Novel spirolactone derivatives have been evaluated for a range of biological activities. The following tables summarize key quantitative data from the literature.

| Compound/Derivative | Cell Line | Activity | IC50/EC50 | Reference |

| (±)-spongiolactone derivative | K562 (Leukemia) | Antiproliferative | More potent than parent compound | [5] |

| Hypothemycin derivatives (74a-d) | Various cancer cell lines | Antiproliferative | Similar to hypothemycin | [3] |

| L-783277 | - | MEK Inhibition | 4 nM | [3] |

| 12β-hydroxy-spironolactone | - | Diuretic | Improved vs. spironolactone | [6] |

| 2α-hydroxy-spironolactone | - | Diuretic | Improved vs. spironolactone | [6] |

| 9α,11α-epoxy-spironolactone | - | Aldosterone Antagonist | 1-2x potency of spironolactone | [7] |

| 9α,11α-epoxy-prorenone | - | Aldosterone Antagonist | 1-2x potency of spironolactone | [7] |

| 9α,11α-epoxy-mexrenone | - | Aldosterone Antagonist | 1-2x potency of spironolactone | [7] |

| Compound | Receptor | Binding Affinity (Decrease vs. Spironolactone) | Reference |

| 9α,11α-epoxy-derivatives | Androgen Receptor | 10- to 500-fold | [7] |

| 9α,11α-epoxy-derivatives | Progesterone Receptor | 10- to 500-fold | [7] |

Signaling Pathways Modulated by Spirolactone Derivatives

Spirolactone derivatives can modulate various signaling pathways. For example, spironolactone and its derivatives are known to interact with mineralocorticoid receptors (MRs), thereby inhibiting the binding of aldosterone.[1] Aldosterone itself can activate both genomic and non-genomic signaling pathways. The non-genomic pathway can involve the G protein-coupled receptor 30 (GPER) and subsequent phosphorylation of ERK1/2.[8] Spironolactone has also been shown to exert protective effects in sepsis-induced cardiac injury, potentially through the BDNF signaling pathway.[9]

Signaling pathways modulated by aldosterone and spironolactone.

Experimental Workflow: Microbial Transformation of Spironolactone

The following diagram illustrates a typical workflow for the microbial transformation of spironolactone to produce novel hydroxylated derivatives.

Workflow for microbial transformation of spironolactone.

Conclusion

The field of spirolactone chemistry continues to be a vibrant area of research, with ongoing efforts to discover and synthesize novel derivatives with improved therapeutic properties. The structural rigidity and stereochemical complexity of these molecules present both challenges and opportunities for medicinal chemists. The methodologies and data presented in this guide highlight the potential of spirolactones as a versatile scaffold for the development of new drugs targeting a range of diseases. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for translating these promising compounds into clinical candidates.

References

- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Synthesis of (±)-spongiolactone enabling discovery of a more potent derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103910776A - Spironolactone derivative and microbial transformation preparation method and application thereof - Google Patents [patents.google.com]

- 7. Three new epoxy-spirolactone derivatives: characterization in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. involvement-of-bdnf-signalling-pathway-in-spironolactone-mediated-protective-effects-in-sepsis-induced-cardiac-injury-in-rats - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Cellular Targets of Sphingolactone-24 and Methodologies for Target Deconvolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolactone-24 (SPL-24) is recognized as a potent, selective, and irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in sphingolipid metabolism that catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. While its primary target is well-established, the complete cellular interaction profile of SPL-24 remains largely uncharacterized in publicly available literature. The observation that SPL-24 can inhibit lipopolysaccharide (LPS)-induced p38 MAPK phosphorylation suggests the potential for additional targets or complex downstream signaling effects that warrant further investigation.[1] This guide provides an overview of SPL-24's known activity and presents a detailed framework of modern experimental methodologies for identifying and validating novel cellular targets of covalent inhibitors like SPL-24.

Introduction to this compound

This compound is a critical tool for studying the biological roles of nSMase and ceramide signaling. By irreversibly binding to and inhibiting nSMase, SPL-24 allows researchers to probe the downstream consequences of reduced ceramide production in various cellular contexts, including inflammation, apoptosis, and lung injury.[1] The irreversible nature of its binding makes it a powerful research tool but also underscores the importance of identifying any potential off-targets to ensure that observed biological effects are correctly attributed to the inhibition of nSMase.

Established Target: Neutral Sphingomyelinase (nSMase)

The primary and validated target of SPL-24 is neutral sphingomyelinase. This inhibition blocks the production of ceramide, a critical second messenger involved in numerous signaling pathways. The established pathway is the starting point for understanding the broader effects of SPL-24.

Figure 1: Known and Putative Signaling of this compound.

Identifying Novel Cellular Targets: A Methodological Approach

Given the limited data on SPL-24's off-targets, this section details robust, state-of-the-art experimental protocols that can be employed for target deconvolution. These methods are particularly suited for identifying the binding partners of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy for identifying enzyme targets based on their functional state.[1] It uses active site-directed covalent probes to label and identify enzymes within a complex proteome. For an irreversible inhibitor like SPL-24, a competitive ABPP approach is highly effective.

-

Proteome Preparation: Prepare fresh cell or tissue lysates that retain enzymatic activity.

-

Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of this compound (and a vehicle control) for a specific duration to allow for covalent modification of its targets.

-

Broad-Spectrum Probe Labeling: Add a broad-spectrum, "clickable" (e.g., alkyne-functionalized) covalent probe that targets a large family of enzymes (e.g., serine hydrolases). This probe will label the active sites of enzymes not already blocked by SPL-24.

-

Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye like Rhodamine-Azide) to the probe-labeled enzymes.

-

Enrichment/Analysis:

-

If using Biotin: Enrich the probe-labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and identify proteins via LC-MS/MS.

-

If using a fluorescent dye: Separate proteins by SDS-PAGE and visualize them using an in-gel fluorescence scanner.

-

-

Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of SPL-24 are identified as its potential targets.

Figure 2: Workflow for Competitive Activity-Based Protein Profiling.

Affinity-Based Chemoproteomics (Pulldown Assay)

This classic method involves synthesizing a chemical probe based on the small molecule of interest, immobilizing it, and using it as "bait" to capture binding proteins from a lysate.[2][3]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a purification handle, such as biotin. The linker should be attached at a position that does not disrupt binding to the known target (nSMase), which can be validated with an activity assay.

-

Immobilization: Incubate the biotinylated SPL-24 probe with streptavidin-coated agarose or magnetic beads to immobilize it.

-

Lysate Incubation: Incubate the beads with a native cell lysate. To distinguish specific from non-specific binders, run a parallel experiment with beads coated only in biotin or with a structurally similar but inactive molecule. A competition experiment, where the lysate is pre-incubated with excess free SPL-24, is also highly recommended.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.

-

Data Analysis: Candidate targets are proteins that are significantly enriched on the SPL-24 probe beads compared to the control beads and whose binding is competed away by free SPL-24.

Figure 3: Workflow for Affinity-Based Chemoproteomic Pulldown.

Label-Free Target Identification Methods

Label-free methods avoid chemical modification of the drug molecule, thereby eliminating the risk that a linker or tag might alter its binding properties. These methods rely on detecting the physical consequences of the drug-protein interaction.

-

Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to a protein, it typically increases the protein's thermal stability. TPP measures the change in melting temperature for thousands of proteins in response to drug treatment, allowing for the identification of direct targets in a cellular context.

-

Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the observation that small molecule binding can protect a target protein from proteolysis. In a DARTS experiment, cell lysate is treated with the drug and then subjected to limited digestion by a protease like pronase. Target proteins are identified as those that are protected from degradation in a drug-dependent manner.[3]

Quantitative Data Presentation

The experimental methods described above generate large datasets, typically from mass spectrometry. The results are analyzed to identify high-confidence hits. Below are examples of how quantitative data from these experiments would be structured for clear comparison.

Table 1: Hypothetical Results from a Competitive ABPP Experiment

| Protein ID | Gene Name | Protein Function | Fold Change (SPL-24 vs. Control) | p-value |

| P04035 | SMPD2 | Neutral Sphingomyelinase 2 | 0.05 | < 0.001 |

| Q9H2J2 | ABHD6 | Alpha/beta-hydrolase domain 6 | 0.45 | < 0.01 |

| P51858 | FAAH2 | Fatty acid amide hydrolase 2 | 0.89 | 0.34 |

| P23284 | PLA2G4A | Cytosolic phospholipase A2 | 0.95 | 0.78 |

Data represents the relative abundance of probe-labeled protein. A low fold change indicates significant competition by SPL-24.

Table 2: Hypothetical Results from an Affinity Pulldown-MS Experiment

| Protein ID | Gene Name | Protein Function | Peptide Count (SPL-24 Probe) | Peptide Count (Control) | Specificity Ratio |

| P04035 | SMPD2 | Neutral Sphingomyelinase 2 | 42 | 1 | 42.0 |

| P08514 | MAPK11 | Mitogen-activated protein kinase 11 (p38ß) | 25 | 2 | 12.5 |

| P63104 | TUBB4B | Tubulin beta-4B chain | 15 | 12 | 1.25 |

| P02768 | ALB | Serum albumin | 88 | 75 | 1.17 |

Specificity Ratio = (Peptide Count on SPL-24 Probe) / (Peptide Count on Control Beads). High ratios indicate specific binding.

Conclusion

While this compound is firmly established as a selective, irreversible inhibitor of nSMase, its full cellular target profile is an area ripe for investigation. The observed modulation of the p38 MAPK pathway highlights the need for a deeper understanding of its mechanism of action.[1] For drug development professionals and researchers, confirming target engagement and identifying potential off-targets is a critical step in validating a chemical probe and advancing a lead compound. The chemoproteomic and label-free methodologies outlined in this guide—including Activity-Based Protein Profiling and Affinity-Based Pulldowns—provide a robust and systematic framework for the comprehensive deconvolution of the cellular targets of SPL-24 and other covalent inhibitors, paving the way for a more complete understanding of their biological effects.

References

Early-Stage In Vitro Evaluation of Sphingolactone-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolactone-24 is identified as a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), an enzyme pivotal in the hydrolysis of sphingomyelin to ceramide.[1] Ceramide, a bioactive lipid, is a critical second messenger in various cellular processes, including apoptosis, cell growth, and stress responses. The inhibitory action of this compound on nSMase suggests its potential therapeutic application in pathologies where this enzyme is dysregulated, such as acute lung injury.[1] This technical guide provides a summary of the currently available in vitro data on this compound, alongside generalized experimental protocols and relevant signaling pathways associated with nSMase inhibition.

Quantitative Data Summary

The available quantitative in vitro data for this compound is currently limited. The primary reported activity is its effect on lipopolysaccharide (LPS)-induced signaling in cellular models.

| Compound | Cell Line | Treatment | Concentration | Effect | Reference |

| This compound | Not Specified | 30 min pretreatment, followed by 24h co-treatment with LPS | 50 µM | Inhibition of LPS-induced p38 MAPK phosphorylation and antagonism of LPS-induced anti-apoptotic effects. | [1] |

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not extensively published. However, based on its mechanism of action as an nSMase inhibitor, the following standard assays would be appropriate for its characterization.

Neutral Sphingomyelinase (nSMase) Activity Assay

This assay is designed to quantify the inhibitory effect of this compound on nSMase enzyme activity.

Principle: The assay measures the hydrolysis of a fluorescently labeled sphingomyelin substrate by nSMase. Inhibition of the enzyme results in a decreased fluorescent signal.

Protocol:

-

Enzyme Preparation: Recombinant human nSMase2 is a common source for in vitro assays.

-

Substrate Preparation: A fluorescent sphingomyelin analog is reconstituted in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Procedure: a. In a microplate, combine the nSMase enzyme, assay buffer, and varying concentrations of this compound or vehicle control. b. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorescent sphingomyelin substrate. d. Incubate for a defined period (e.g., 60 minutes) at 37°C. e. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). f. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of this compound on cell viability and determines its cytotoxic potential.

Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., a relevant cell line for the disease model) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: Add the MTT or MTS reagent to each well and incubate for the recommended time (typically 1-4 hours).

-

Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of changes in the phosphorylation status of p38 MAPK upon treatment with this compound in the presence of an inflammatory stimulus like LPS.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated p38 MAPK, allowing for the assessment of pathway activation.

Protocol:

-

Cell Treatment: Plate cells and treat with this compound (e.g., 50 µM) for a short pre-incubation period (e.g., 30 minutes) before stimulating with LPS for a specified time (e.g., 30 minutes to 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to normalize the data.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Proposed mechanism of this compound action.

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is an intriguing molecule with a defined inhibitory action on nSMase. The preliminary in vitro data suggests its potential to modulate inflammatory signaling pathways, specifically the p38 MAPK cascade. However, a comprehensive understanding of its biological effects necessitates further in-depth studies. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously characterize the in vitro pharmacology of this compound and to further explore its therapeutic potential. As more research is conducted, a clearer picture of the efficacy and mechanisms of this compound will emerge, paving the way for potential preclinical and clinical development.

References

The Linchpin of Lipid Signaling: A Technical Guide to Neutral Sphingomyelinase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutral sphingomyelinase (nSMase), particularly the nSMase2 isoform, has emerged as a critical regulator in a myriad of cellular signaling pathways. By catalyzing the hydrolysis of sphingomyelin to the bioactive lipid second messenger ceramide, nSMase orchestrates cellular responses to a diverse array of stimuli, including inflammatory cytokines, oxidative stress, and chemotherapeutic agents. This technical guide provides an in-depth exploration of the function of nSMase in cellular signaling, with a focus on its activation mechanisms, downstream signaling cascades, and its role in physiological and pathological processes. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and therapeutic development targeting this pivotal enzyme.

Introduction to Neutral Sphingomyelinase

Sphingomyelinases (SMases) are a class of enzymes that hydrolyze the phosphodiester bond of sphingomyelin, yielding ceramide and phosphocholine.[1][2] Based on their optimal pH, SMases are categorized into acid, neutral, and alkaline subtypes.[3] Neutral sphingomyelinases (nSMases) are Mg2+-dependent enzymes that are considered key players in stress-induced ceramide production.[1][4] Among the identified mammalian nSMases, nSMase2 (encoded by the SMPD3 gene) is the most extensively studied and is recognized as the predominant isoform involved in cellular signaling.[3][5]

nSMase2 is a membrane-associated protein that is primarily localized to the inner leaflet of the plasma membrane and the Golgi apparatus.[4][6] Its activation leads to a rapid, localized increase in ceramide concentration, which then triggers downstream signaling events. Ceramide can modulate the activity of various proteins, including kinases and phosphatases, or alter the biophysical properties of membranes, leading to the formation of ceramide-rich platforms that facilitate protein-protein interactions.

Activation Mechanisms of nSMase2

The activation of nSMase2 is a tightly regulated process initiated by a wide range of extracellular and intracellular stimuli. Understanding these mechanisms is crucial for elucidating the role of nSMase2 in cellular signaling.

Receptor-Mediated Activation

Tumor Necrosis Factor-α (TNF-α): TNF-α is a potent pro-inflammatory cytokine that activates nSMase2 through its receptor, TNFR1.[1][6] Upon TNF-α binding, TNFR1 recruits a protein complex that includes the Factor Associated with Neutral Sphingomyelinase (FAN), which in turn binds to and activates nSMase2.[3] This leads to ceramide production, which is a key step in mediating some of the downstream effects of TNF-α, including inflammation and apoptosis.[1][7]

Interleukin-1β (IL-1β): Another major pro-inflammatory cytokine, IL-1β, also activates nSMase2.[3] This activation is implicated in inflammatory responses in various cell types, including hepatocytes.[8]

Stress-Induced Activation

Oxidative Stress: Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are potent activators of nSMase2.[9] The activity of nSMase2 is inversely correlated with intracellular levels of the antioxidant glutathione (GSH), suggesting that the cellular redox state is a critical regulator of nSMase2.[9] Oxidative stress-induced nSMase2 activation and subsequent ceramide production play a significant role in apoptosis.

Chemotherapeutic Agents: Various chemotherapeutic drugs, such as daunorubicin, have been shown to induce nSMase2 expression and activity, contributing to their apoptotic effects on cancer cells.

Downstream Signaling Pathways

The ceramide generated by nSMase2 acts as a second messenger, initiating a cascade of downstream signaling events that regulate a variety of cellular processes.

Apoptosis

One of the most well-characterized functions of nSMase2-derived ceramide is the induction of apoptosis, or programmed cell death.[10] Ceramide can promote apoptosis through multiple mechanisms, including:

-

Mitochondrial Pathway: Ceramide can directly act on mitochondria to induce the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: Ceramide can lead to the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.

-

Regulation of Bcl-2 Family Proteins: Ceramide can modulate the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis.

Inflammation

nSMase2 plays a central role in inflammatory responses.[3] The ceramide produced by nSMase2 can activate downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of pro-inflammatory cytokines and chemokines.[1][6]

Cell Growth and Differentiation

nSMase2-mediated ceramide production has also been implicated in the regulation of cell growth and differentiation.[3] In some contexts, ceramide can induce cell cycle arrest, thereby inhibiting proliferation.[3] In other instances, it can promote cellular differentiation.[3]

Exosome Biogenesis

Recent studies have highlighted a role for nSMase2 in the biogenesis of exosomes, which are small extracellular vesicles involved in intercellular communication.[11] nSMase2-dependent ceramide production in the limiting membrane of multivesicular bodies is thought to promote the inward budding of the membrane to form intraluminal vesicles, which are then released as exosomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to nSMase2 function.

Table 1: Kinetic Parameters of nSMase2

| Parameter | Value | Substrate | Source |

| Km | 60 µM | Sphingomyelin | [12] |

| Vmax | 1500 fmol/h/µL | Sphingomyelin | [12] |

Table 2: Pharmacological Inhibitors of nSMase2

| Inhibitor | IC50 | Mechanism of Action | Source |

| GW4869 | 1 µM | Non-competitive | [3][5] |

| Cambinol | - | Potent inhibitor | [13] |

Table 3: Cellular Responses to nSMase2 Activation

| Stimulus | Cell Type | Response | Fold Change | Source |

| TNF-α (5 min) | Jurkat cells | Plasma Membrane Ceramide | 1.5-fold increase | [1] |

| Hyperglycemia (48h) | HCAECs | nSMase2 mRNA | Significant upregulation | [5] |

| Cuprizone Diet (26 days) | Mouse pCC | nSMase2 Activity | 41.0 ± 9.2% increase | [13] |

| DTT (in vitro) | Cell lysates | nSMase2 Activity | 5-fold increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study nSMase function.

Measurement of Neutral Sphingomyelinase Activity

Principle: This protocol describes a common method for measuring nSMase activity in cell lysates using a fluorescently labeled sphingomyelin substrate. The cleavage of the substrate by nSMase generates a fluorescent product that can be quantified.

Materials:

-

Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.1 mM PMSF, protease inhibitor cocktail)

-

Fluorescently labeled sphingomyelin (e.g., NBD-sphingomyelin)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Methanol

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Lysis: Lyse cells by methods such as freeze-thawing or sonication in lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Enzyme Reaction: In a microfuge tube, mix a defined amount of protein lysate (e.g., 50 µg) with the assay buffer containing the fluorescent sphingomyelin substrate.[14]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[5]

-

Reaction Termination: Stop the reaction by adding an excess of cold methanol.[14]

-

Analysis: Separate the fluorescent product from the substrate using reverse-phase HPLC and quantify the fluorescence signal.[14]

-

Calculation: Calculate the nSMase activity based on the amount of fluorescent product generated per unit of protein per unit of time.

siRNA-Mediated Knockdown of nSMase2 and Apoptosis Assay

Principle: This protocol outlines the steps for silencing the expression of nSMase2 using small interfering RNA (siRNA) and subsequently assessing the effect on apoptosis.

Materials:

-

siRNA targeting nSMase2 (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., TNF-α, H₂O₂)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.[15]

-

siRNA Transfection: Prepare the siRNA-transfection reagent complex according to the manufacturer's instructions and add it to the cells.[15] Incubate for the recommended time (e.g., 24-48 hours) to allow for gene silencing.

-

Induction of Apoptosis: After the knockdown period, treat the cells with an apoptosis-inducing agent for a specific duration.

-

Apoptosis Assay: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

-

Validation of Knockdown: In a parallel experiment, lyse the siRNA-treated cells and perform Western blotting or qPCR to confirm the successful knockdown of nSMase2 protein or mRNA levels.

Measurement of Ceramide Levels by Mass Spectrometry

Principle: This protocol describes the extraction and quantification of cellular ceramide species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

-

Cell scrapers

-

Methanol

-

Chloroform

-

Internal standards (e.g., deuterated ceramide species)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting: After experimental treatment, wash the cells with cold PBS and harvest them by scraping.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) using a mixture of chloroform and methanol to extract the cellular lipids.[16] Add internal standards at the beginning of the extraction for accurate quantification.

-

Sample Preparation: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the different ceramide species using a suitable chromatography column and detect and quantify them based on their specific mass-to-charge ratios.

-

Data Analysis: Calculate the concentration of each ceramide species by comparing its peak area to that of the corresponding internal standard.

Visualizing nSMase Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key nSMase signaling pathways and a general experimental workflow.

Caption: nSMase2 activation by various stimuli and its downstream signaling pathways.

Caption: A generalized experimental workflow for investigating the role of nSMase2.

Conclusion

Neutral sphingomyelinase, and in particular nSMase2, stands as a central hub in cellular signaling, translating a multitude of external cues into the production of the potent second messenger, ceramide. Its involvement in critical cellular processes such as apoptosis, inflammation, and cell growth regulation underscores its importance in both normal physiology and a range of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the intricate roles of nSMase and the development of novel therapeutic strategies that target this key enzymatic player. As our understanding of the spatiotemporal regulation of nSMase activity and its downstream effectors continues to grow, so too will the opportunities for therapeutic intervention in diseases driven by aberrant sphingolipid signaling.

References

- 1. Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of human nSMase2 reveals an interdomain allosteric activation mechanism for ceramide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of neutral sphingomyelinase 2 through hyperglycemia contributes to endothelial apoptosis via vesicle-bound intercellular transfer of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

- 7. Relationships of apoptotic signaling mediated by ceramide and TNF-alpha in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proinflammatory Stress Activates Neutral Sphingomyelinase 2–Based Generation of a Ceramide-Enriched β-Cell EV Subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutral sphingomyelinase-2 is a redox sensitive enzyme: role of catalytic cysteine residues in regulation of enzymatic activity through changes in oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of neutral sphingomyelinase 2 promotes remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulated translocation of neutral sphingomyelinase-2 to the plasma membrane drives insulin resistance in steatotic hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Ceramides and pro-inflammatory cytokines for the prediction of acute coronary syndrome: a multi-marker approach - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of nSMase-Derived Ceramide in Cell Fate: A Technical Guide to Apoptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ceramide, a bioactive sphingolipid, has emerged as a critical second messenger in a multitude of cellular processes, most notably apoptosis and inflammation. The enzymatic activity of neutral sphingomyelinase (nSMase), which catalyzes the hydrolysis of sphingomyelin to generate ceramide, plays a pivotal role in initiating these signaling cascades. This technical guide provides an in-depth exploration of the mechanisms by which nSMase-derived ceramide orchestrates these two fundamental cellular responses. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to empower further research in this burgeoning field. The intricate relationships between signaling molecules are visualized through comprehensive diagrams to facilitate a deeper understanding of these complex biological processes.

Introduction: The Central Role of nSMase and Ceramide

Neutral sphingomyelinases (nSMases) are a family of enzymes that reside in various cellular compartments and are activated by a diverse array of stimuli, including inflammatory cytokines, oxidative stress, and chemotherapeutic agents.[1][2] Upon activation, nSMases cleave the phosphocholine headgroup from sphingomyelin, a major component of cellular membranes, to produce ceramide. This localized generation of ceramide alters the biophysical properties of the membrane and serves as a platform for the recruitment and activation of downstream signaling proteins, thereby initiating distinct cellular programs of apoptosis or inflammation.[1][3]

nSMase2 (encoded by the SMPD3 gene) is the most extensively studied isoform and is considered a key player in stress-induced ceramide production.[1][4] Its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and cardiometabolic disorders, making it a promising target for therapeutic intervention.[2][5]

nSMase-Derived Ceramide in Apoptosis: A Pro-Death Signal

The accumulation of ceramide is a well-established trigger for programmed cell death, or apoptosis.[6] nSMase-mediated ceramide production can initiate apoptosis through both caspase-dependent and caspase-independent pathways.

2.1. Key Signaling Pathways in Apoptosis

-

Stress-Induced Apoptosis: A variety of cellular stressors, including oxidative stress (e.g., hydrogen peroxide, H₂O₂), UV radiation, and heat shock, have been shown to activate nSMase1 and nSMase2.[7][8][9] For instance, exposure to cigarette smoke, a potent source of oxidants, leads to nSMase2 activation, ceramide generation, and subsequent apoptosis in lung epithelial cells.[7] This process is often mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, where JNK can directly phosphorylate and activate nSMase1.[8][9]

-

Death Receptor-Mediated Apoptosis: Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Fas ligand can trigger apoptosis by binding to their respective death receptors.[1] This engagement leads to the recruitment and activation of nSMase2 at the plasma membrane, resulting in ceramide production.[1][10] Ceramide then facilitates the formation of signaling platforms that promote the activation of caspase cascades, the executioners of apoptosis.[1]

Below is a diagram illustrating the central role of nSMase in initiating apoptotic signaling.

nSMase-Derived Ceramide in Inflammation: A Pro-Inflammatory Mediator

Beyond its role in cell death, nSMase-derived ceramide is a potent mediator of inflammatory responses.[11] It contributes to the production of pro-inflammatory cytokines and the regulation of immune cell function.[3][12]

3.1. Key Signaling Pathways in Inflammation

-

Cytokine Signaling Amplification: Pro-inflammatory cytokines like TNF-α and Interleukin-1 beta (IL-1β) not only induce their own signaling cascades but also activate nSMase2.[2][11] The resulting ceramide production acts in a feed-forward loop, further amplifying the inflammatory response by enhancing the expression and secretion of these and other cytokines, such as IL-6 and MCP-1.[2][11]

-

Immune Cell Activation: Ceramide plays a role in the activation of various immune cells.[12] For instance, in macrophages, nSMase2-derived ceramide is involved in the inflammatory response to stimuli like TNF-α, leading to the expression of adhesion molecules and the secretion of inflammatory mediators.[11]

The following diagram depicts the involvement of nSMase in the inflammatory cascade.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies, highlighting the impact of nSMase-derived ceramide on apoptosis and inflammation.

Table 1: Effects of nSMase Modulation on Apoptosis

| Cell Type | Treatment | Effect on nSMase Activity | Effect on Ceramide Levels | Outcome on Apoptosis | Reference |

| Human Bronchial Epithelial | Cigarette Smoke Exposure | Increased nSMase2 | Increased | Increased apoptosis | [7] |

| Human Airway Epithelial | H₂O₂ (Oxidative Stress) | Increased nSMase2 | Increased | Increased apoptosis | [7][13] |

| Jurkat T cells | Anti-Fas Antibody | Increased nSMase1 | Increased | Increased apoptosis | [8] |

| Human Adipose MSCs | Exogenous C2-ceramide | Not Applicable | Increased | Dose- and time-dependent increase in apoptosis | [14] |

| Neuroblastoma cells | Exogenous C2- and C6-ceramide (25 µM) | Not Applicable | Increased | Significant increase in apoptosis | [15] |

Table 2: Effects of nSMase Modulation on Inflammation

| Cell Type | Treatment | Effect on nSMase Activity | Effect on Inflammatory Markers | Outcome on Inflammation | Reference |

| Monocytes/Macrophages | TNF-α | Increased nSMase2 | Increased IL-1β and MCP-1 secretion, increased CD11c expression | Promotion of inflammatory phenotype | [11] |

| Monocytes/Macrophages | GW4869 (nSMase inhibitor) + TNF-α | Inhibited nSMase2 | Decreased IL-1β and MCP-1 secretion | Inhibition of inflammatory response | [11] |

| HepG2 cells | Steatosis-inducing stimuli | Increased nSMase2 | Increased TNF-α, IL-1β, and IL-6 expression | Promotion of inflammation | [16] |

| HepG2 cells | GW4869 + Steatosis-inducing stimuli | Inhibited nSMase2 | Decreased TNF-α, IL-1β, and IL-6 expression | Suppression of inflammatory response | [16] |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for studying the role of nSMase and ceramide.

5.1. Measurement of Neutral Sphingomyelinase (nSMase) Activity

This protocol is adapted from commercially available kits and published methods.[17][18]

Principle: nSMase activity is determined using an enzyme-coupled assay. nSMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is detected using a sensitive fluorescent or colorimetric probe in the presence of horseradish peroxidase (HRP).

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Sphingomyelin substrate

-

Alkaline phosphatase

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

H₂O₂ probe (e.g., Amplex Red, DAOS)

-

96-well microplate (black or clear, depending on the probe)

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates by sonication or detergent lysis on ice.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein lysate to the assay buffer.

-

Initiate the reaction by adding the sphingomyelin substrate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Add the detection mixture containing alkaline phosphatase, choline oxidase, HRP, and the H₂O₂ probe.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate nSMase activity based on a standard curve generated with known concentrations of choline or H₂O₂.

The following workflow diagram illustrates the nSMase activity assay.

5.2. Quantification of Cellular Ceramide Levels

Several methods are available for ceramide quantification, with mass spectrometry being the most sensitive and specific.[19][20] The diacylglycerol (DAG) kinase assay is a widely used alternative.[21]

5.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard for lipidomics. Lipids are extracted from cells, separated by liquid chromatography, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio and fragmentation patterns allow for the precise identification and quantification of different ceramide species.[20]

Procedure Outline:

-

Lipid Extraction: Extract total lipids from cell pellets using a solvent system like chloroform/methanol.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase or normal-phase liquid chromatography.

-

Mass Spectrometry: Analyze the eluate by electrospray ionization (ESI) tandem mass spectrometry (MS/MS).

-

Quantification: Quantify ceramide species by comparing their peak areas to those of known amounts of internal standards.

5.2.2. Diacylglycerol (DAG) Kinase Assay

Principle: This enzymatic assay relies on the ability of E. coli DAG kinase to phosphorylate ceramide to ceramide-1-phosphate (C1P) using radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled C1P is then separated by thin-layer chromatography (TLC) and quantified.[21]

Materials:

-

Cell lipid extract

-

E. coli DAG kinase

-

[γ-³²P]ATP

-

Reaction buffer

-

TLC plates

-

Developing solvents

-

Phosphorimager or autoradiography film

Procedure Outline:

-

Extract lipids from cells.

-

Incubate the lipid extract with DAG kinase and [γ-³²P]ATP in the reaction buffer.

-

Stop the reaction and extract the lipids.

-

Spot the lipid extract on a TLC plate and develop it with appropriate solvents to separate C1P.

-

Visualize and quantify the radiolabeled C1P spot using a phosphorimager or autoradiography.

-

Calculate the amount of ceramide based on a standard curve generated with known amounts of ceramide.

5.3. Assessment of Apoptosis

5.3.1. Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. A specific substrate for caspase-3/7 is coupled to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.[22][23]

Procedure Outline:

-

Lyse treated and control cells to release cellular contents.

-

Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence or absorbance using a microplate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity.

5.3.2. Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[24]

Procedure Outline:

-

Harvest treated and control cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

5.4. Assessment of Inflammation

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines (e.g., TNF-α, IL-1β, IL-6). A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample (e.g., cell culture supernatant) is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate for the enzyme is added, which produces a measurable color change.

Procedure Outline:

-

Coat a 96-well plate with a capture antibody.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatants) to the wells.

-

Add the biotinylated detection antibody.

-

Add streptavidin-HRP.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion and Future Directions

The evidence overwhelmingly positions nSMase-derived ceramide as a critical signaling hub that can dictate cell fate towards either apoptosis or inflammation. The specific cellular context, the nature of the initial stimulus, and the interplay with other signaling pathways likely determine the ultimate biological outcome. The detailed protocols and summarized data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of ceramide signaling.

Future research should focus on:

-

Isoform-specific roles: Delineating the distinct functions of different nSMase isoforms in various cell types and disease models.

-

Spatiotemporal dynamics: Understanding how the subcellular localization and timing of ceramide production influence downstream signaling.

-

Therapeutic targeting: Developing specific and potent inhibitors of nSMase isoforms as potential therapeutics for a range of inflammatory and apoptotic disorders.[4]

A deeper understanding of the molecular mechanisms governing nSMase-derived ceramide signaling will undoubtedly open new avenues for the diagnosis and treatment of numerous human diseases.

References

- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fada.birzeit.edu [fada.birzeit.edu]

- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutral sphingomyelinase 2 is activated by cigarette smoke to augment ceramide-induced apoptosis in lung cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

- 11. Neutral sphingomyelinase 2 regulates inflammatory responses in monocytes/macrophages induced by TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nSMase2 activation and trafficking are modulated by oxidative stress to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide induces apoptosis in neuroblastoma cell cultures resistant to CD95 (Fas/APO-1)-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 19. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 21. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Understanding the Structural Basis of Sphingolactone-24's Irreversibility: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolactone-24 has emerged as a potent and selective irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways implicated in various diseases. Its ability to permanently disable nSMase presents a significant opportunity for therapeutic intervention. This technical whitepaper provides a comprehensive overview of the current understanding of the structural basis for this compound's irreversibility. While the primary literature confirms its covalent mechanism, specific structural and detailed mechanistic data remain limited in publicly accessible domains. This document synthesizes available information on its mechanism of action, impact on signaling pathways, and presents generalized experimental protocols and logical workflows for studying such irreversible inhibitors.

Introduction

Neutral sphingomyelinase (nSMase) plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide, a bioactive lipid second messenger, is involved in a myriad of cellular processes, including apoptosis, inflammation, and cell cycle regulation. Dysregulation of nSMase activity has been linked to numerous pathological conditions, making it an attractive target for drug development.

This compound is a small molecule that has been identified as a selective and irreversible inhibitor of nSMase.[1] Its irreversible nature of inhibition offers the potential for prolonged therapeutic effects and a durable target engagement. Understanding the precise molecular interactions that lead to this permanent inactivation is crucial for the rational design of next-generation nSMase inhibitors with improved potency and selectivity.

This whitepaper will delve into the known aspects of this compound's mechanism, its effects on downstream signaling, and provide a framework for the experimental approaches used to characterize irreversible inhibitors.

Mechanism of Action and Irreversibility

This compound's designation as an irreversible inhibitor strongly implies the formation of a stable, covalent bond with a specific amino acid residue within the active site of the nSMase enzyme.[1] Covalent inhibitors typically possess an electrophilic "warhead" that reacts with a nucleophilic residue on the target protein.

While the seminal work by Wascholowski and Giannis established the irreversible nature of sphingolactones, the specific details of the covalent modification of nSMase by this compound are not extensively detailed in publicly available literature.[2] It is speculated that the lactone moiety within the this compound structure acts as the electrophilic warhead, susceptible to nucleophilic attack by an amino acid side chain in the nSMase active site, such as a cysteine, serine, or lysine. This reaction would result in the opening of the lactone ring and the formation of a stable ester or amide bond, thus permanently inactivating the enzyme.

Logical Relationship for Covalent Inhibition:

Caption: Logical workflow of irreversible inhibition by this compound.

Impact on Signaling Pathways

By irreversibly inhibiting nSMase, this compound effectively blocks the production of ceramide from sphingomyelin. This has significant downstream consequences on cellular signaling cascades. One of the well-documented effects is the inhibition of the lipopolysaccharide (LPS)-induced p38 mitogen-activated protein kinase (MAPK) phosphorylation.[3]

The nSMase/ceramide pathway is a key component in the cellular stress response. The inhibition of this pathway by this compound has been shown to antagonize the anti-apoptotic effects of LPS in neutrophils, a process implicated in acute lung injury.[3]

Signaling Pathway of nSMase Inhibition by this compound:

Caption: Effect of this compound on the nSMase signaling pathway.

Quantitative Data